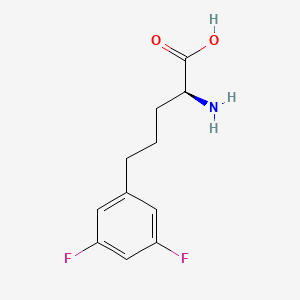

(S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid

Beschreibung

BenchChem offers high-quality (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H13F2NO2 |

|---|---|

Molekulargewicht |

229.22 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(3,5-difluorophenyl)pentanoic acid |

InChI |

InChI=1S/C11H13F2NO2/c12-8-4-7(5-9(13)6-8)2-1-3-10(14)11(15)16/h4-6,10H,1-3,14H2,(H,15,16)/t10-/m0/s1 |

InChI-Schlüssel |

LIQASHMIOKGFMY-JTQLQIEISA-N |

Isomerische SMILES |

C1=C(C=C(C=C1F)F)CCC[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=C(C=C(C=C1F)F)CCCC(C(=O)O)N |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to the Structure-Activity Relationship of Fluorinated Pentanoic Acid Derivatives

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[1] More than half of all recently approved small-molecule drugs feature at least one fluorine atom, a testament to its ability to profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] When applied to foundational scaffolds like pentanoic acid, a five-carbon carboxylic acid, fluorination unlocks a vast chemical space for optimization. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluorinated pentanoic acid derivatives, offering researchers and drug development professionals a framework for leveraging these unique properties.

This document moves beyond a simple recitation of facts, delving into the causal mechanisms that drive the observed biological effects. We will explore how the position, number, and nature of fluorine substitutions on the pentanoic acid backbone influence metabolic stability, target affinity, and overall therapeutic potential.

The Unique Influence of Fluorine in Medicinal Chemistry

Fluorine's power in drug design stems from a unique combination of properties that distinguish it from other halogens and functional groups.[2][3] Its small size, second only to hydrogen, allows it to act as a bioisostere of a hydrogen atom with minimal steric penalty. However, its extreme electronegativity, the highest of any element, creates a strong, polarized carbon-fluorine (C-F) bond.[1] This bond is significantly stronger than a carbon-hydrogen (C-H) bond, leading to several key advantages:

-

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[4][5] By strategically placing fluorine at a metabolically vulnerable position (a "metabolic soft spot"), chemists can block enzymatic breakdown, prolonging the drug's half-life and increasing its bioavailability.[1][4]

-

Modulation of Acidity (pKa): The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic protons, such as the one on the carboxylic acid group of pentanoic acid.[3][4] This can alter a molecule's ionization state at physiological pH, impacting its solubility, membrane permeability, and ability to interact with biological targets.[6]

-

Increased Binding Affinity: Fluorine can engage in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[1][2]

-

Conformational Control: The introduction of fluorine can create a "gaucher effect," influencing the molecule's preferred conformation. This can lock the molecule into a bioactive conformation, improving its fit within a target's binding site.[2]

Core Scaffold Analysis: Fluorinated Pentanoic Acid Derivatives

The pentanoic acid scaffold, a simple five-carbon chain with a terminal carboxylic acid, serves as a versatile starting point for exploring SAR. Short-chain fatty acids, including pentanoic acid, are recognized as important signaling molecules in various biological processes.[7][8] The introduction of fluorine creates a diverse set of derivatives with distinct physicochemical and biological properties.

Impact of Fluorination Position and Degree

The specific placement and number of fluorine atoms on the pentanoic acid chain are critical determinants of biological activity.

α-Fluorination (C2-Position)

Fluorination at the α-carbon (the carbon adjacent to the carboxyl group) has a profound impact on the molecule's electronic properties and metabolic fate.

A key example is seen in the study of valproic acid (VPA), an anticonvulsant drug.[9] The hepatotoxicity of VPA is linked to its metabolism, which involves the formation of a reactive acyl-CoA thioester.[10] Introducing a fluorine atom at the α-position (α-fluoro-VPA) was found to prevent the formation of this toxic acyl-CoA derivative in vivo.[10] While this modification reduced the parent compound's toxicity, it also led to a decrease in its anticonvulsant activity.[9] This highlights a common trade-off in drug design where improving safety may impact efficacy.

-

Mechanism: The electron-withdrawing fluorine atom at the α-position can hinder the enzymatic formation of the acyl-CoA intermediate, a crucial step in the metabolic pathway leading to toxicity.[10][11]

Fluorination at other positions (β, γ, δ)

Fluorination at positions further from the carboxylic acid can have more subtle but equally important effects, primarily related to metabolic stability and lipophilicity.

-

Metabolic Blocking: Placing a fluorine atom, particularly a CF2 or CF3 group, at a site prone to oxidative metabolism can effectively shield the molecule from degradation.[4] This increases the compound's half-life and overall exposure in the body.

-

Lipophilicity and Permeability: The effect of fluorination on lipophilicity is complex. While a single fluorine atom can sometimes decrease lipophilicity, increasing the degree of fluorination generally increases it.[4][12] This can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[3]

Influence of Chain Length and Perfluorination

Studies on perfluorinated carboxylic acids (PFCAs), where all hydrogens on the alkyl chain are replaced by fluorine, reveal a strong correlation between chain length and biological activity.

-

Toxicity and Bioaccumulation: Research has shown that the toxicity and bioaccumulation potential of PFCAs in aquatic organisms and other biological systems often increase with carbon chain length, peaking around C8 to C11.[13][14]

-

Receptor Activation: Longer-chain PFCAs (like PFOA, PFNA, and PFDA) have been shown to activate nuclear receptors such as PPARα.[15]

The following table summarizes the observed toxicity of various PFCAs in the oligochaete Tubifex tubifex, measured as the time required to induce observable damage (ET50).

| Compound | Carbon Chain Length | Mean ET50 (minutes) |

| Perfluorooctanoic acid (PFOA) | C8 | 143 |

| Perfluorononanoic acid (PFNA) | C9 | 257 |

| Perfluorodecanoic acid (PFDA) | C10 | 25 |

| Perfluoroundecanoic acid (PFUnA) | C11 | 47 |

| Perfluorododecanoic acid (PFDoA) | C12 | 225 |

| (Data adapted from Tichý et al., 2011)[14] |

As the data indicates, the C10 and C11 acids were significantly more toxic (had a lower ET50) in this chronic exposure model.[14]

Visualizing SAR Principles and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.

General SAR of Fluorinated Pentanoic Acid

Caption: A typical experimental workflow for determining the SAR of novel compounds.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate SAR data must be robust. Below are outlines of key experimental protocols.

General Protocol for Synthesis of α-Fluorinated Carboxylic Acids

The synthesis of α-fluorinated carboxylic acids can be challenging. Modern methods often rely on electrophilic fluorinating agents. One common approach involves the fluorination of a corresponding enolate or silyl ketene acetal.

Materials:

-

Parent carboxylic acid or ester

-

Chlorinating agent (e.g., thionyl chloride)

-

Silylating agent (e.g., triethylamine, chlorotrimethylsilane)

-

Electrophilic fluorinating agent (e.g., Selectfluor)

-

Anhydrous solvent (e.g., THF, DCM)

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Purification supplies (silica gel for chromatography)

Step-by-Step Methodology:

-

Acid Chloride Formation: Convert the starting carboxylic acid to its more reactive acid chloride derivative using a reagent like thionyl chloride.

-

Silyl Ketene Acetal Formation: React the acid chloride with a silylating agent in the presence of a base (like triethylamine) to form the silyl ketene acetal intermediate. This step must be performed under anhydrous conditions to prevent hydrolysis.

-

Electrophilic Fluorination: Introduce the electrophilic fluorinating agent (e.g., Selectfluor) to the reaction mixture. The silyl ketene acetal will react to install the fluorine atom at the α-position.

-

Workup and Quenching: Carefully quench the reaction with an aqueous solution, such as saturated sodium bicarbonate, to neutralize any remaining reagents.

-

Extraction: Extract the fluorinated product into an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to isolate the pure α-fluorinated compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

In Vitro Assay: Determination of IC50 for Enzyme Inhibition

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a fluorinated pentanoic acid derivative against a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

Assay buffer

-

Test compounds (fluorinated derivatives) dissolved in DMSO

-

Positive control inhibitor

-

96-well microplate

-

Plate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. The final DMSO concentration in the well should typically be kept below 1%.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound dilutions (or vehicle control/positive control).

-

Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the enzyme's substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a plate reader and measure the product formation (via absorbance or fluorescence) over time.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Normalize the rates relative to the vehicle control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

The strategic fluorination of the pentanoic acid scaffold provides a powerful and versatile platform for medicinal chemists. The structure-activity relationships discussed herein demonstrate that the position and degree of fluorination are critical parameters that can be fine-tuned to achieve desired biological outcomes. α-fluorination can serve as a potent tool to mitigate metabolite-driven toxicity, while fluorination at other positions can enhance metabolic stability and modulate physicochemical properties.

Future research will likely focus on the development of novel and more efficient synthetic methods for the selective fluorination of complex molecules. [16]Furthermore, as our understanding of the subtle interactions of fluorine with biological macromolecules grows, we can expect the design of even more potent, selective, and safer therapeutics based on fluorinated pentanoic acid and other key scaffolds.

References

- Fluorine in drug discovery: Role, design and case studies.

- Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific.

- Tactical Applications of Fluorine in Drug Design and Development - ResearchGate.

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. Available at: [Link]

-

How Is Fluorine Used in the Medical Field? - Inhance Technologies. Available at: [Link]

- Synthesis of Fluorinated Aromatic Carboxylic Acids | Hokkaido University Researches.

- Novel synthesis of fluorinated molecules with potential in drug research developed.

-

Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids | Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis of α-fluorocarboxylic acids and derivatives - Organic Chemistry Portal. Available at: [Link]

-

Perfluorinated Carboxylic Acids. Synthesis and Application. - Fluorine Notes. Available at: [Link]

-

Estrogenic Activity of Perfluoro Carboxylic and Sulfonic Acids in Rainbow Trout Estrogen Receptor Binding and Liver Slice Vtg mRNA Expression Assays - PMC. Available at: [Link]

-

Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Available at: [Link]

-

Apparent chemical activities of perfluorinated carboxylic acids in... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Toxicity of perfluorinated carboxylic acids for aquatic organisms - PMC - NIH. Available at: [Link]

-

Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) | Langmuir. Available at: [Link]

-

Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells - PMC. Available at: [Link]

-

Fluorinated analogues as mechanistic probes in valproic acid hepatotoxicity: hepatic microvesicular steatosis and glutathione status - PubMed. Available at: [Link]

-

Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC - NIH. Available at: [Link]

-

Schematic representation of valproic acid derivatives and analogues.... - ResearchGate. Available at: [Link]

-

Effect of alpha-fluorination of valproic acid on valproyl-S-acyl-CoA formation in vivo in rats. Available at: [Link]

-

Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities | Environmental Science & Technology Letters - ACS Publications. Available at: [Link]

-

Quantitative activity–activity relationship (QAAR) driven design to develop hydroxamate derivatives of pentanoic acids as selective HDAC8 inhibitors: synthesis, biological evaluation and binding mode of interaction studies. Available at: [Link]

-

Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. Available at: [Link]

-

(PDF) Structure-Specific Aerobic Defluorination of Short-Chain Fluorinated Carboxylic Acids by Activated Sludge Communities - ResearchGate. Available at: [Link]

-

Formation of CoA Adducts of Short-Chain Fluorinated Carboxylates Catalyzed by Acyl-CoA Synthetase from Gordonia sp. Strain NB4-1Y - PMC. Available at: [Link]

-

VALPROIC ACID Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. Available at: [Link]

-

Structure property relationships of fluorinated carboxylic acid bioisosteres - ResearchGate. Available at: [Link]

-

Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation - Radboud Repository. Available at: [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inhancetechnologies.com [inhancetechnologies.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Effect of alpha-fluorination of valproic acid on valproyl-S-acyl-CoA formation in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated analogues as mechanistic probes in valproic acid hepatotoxicity: hepatic microvesicular steatosis and glutathione status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Estrogenic Activity of Perfluoro Carboxylic and Sulfonic Acids in Rainbow Trout Estrogen Receptor Binding and Liver Slice Vtg mRNA Expression Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toxicity of perfluorinated carboxylic acids for aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. News - Research in Germany [research-in-germany.org]

The Fluorine Advantage: A Technical Guide to Enhancing Metabolic Stability of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Robust Biotherapeutics

In the landscape of modern drug discovery, the pursuit of therapeutic agents with optimized pharmacokinetic profiles is paramount. Unnatural amino acids (UAAs) offer a vast expansion of the chemical space available for designing novel peptides and proteins with enhanced efficacy and specificity. However, like all therapeutics, their in vivo fate is dictated by metabolic processes that can limit their half-life and bioavailability. A primary strategy to overcome this challenge is the selective incorporation of fluorine.[1][2] This guide provides an in-depth exploration of the principles and practices behind using fluorination to enhance the metabolic stability of UAAs, offering a roadmap for researchers in the field.

The strategic placement of fluorine atoms can profoundly influence a molecule's properties, from altering electronic distribution and pKa to increasing binding affinity.[1] Most critically, it serves as a powerful tool to "shield" molecules from metabolic degradation, a concept central to this guide.[2]

The "Fluorine Effect": More Than Just a Stronger Bond

The enhanced metabolic stability of fluorinated compounds is often simplistically attributed to the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry.[3] While the high energy required to cleave the C-F bond (approximately 110 kcal/mol for an alkyl C-F bond) is a significant factor, the "fluorine effect" is a more nuanced phenomenon rooted in physical organic chemistry.[4]

Key mechanisms include:

-

Blocking Oxidative Attack: The primary route for the metabolism of many xenobiotics is oxidation by cytochrome P450 (CYP) enzymes in the liver.[5][6] By replacing a metabolically labile C-H bond with a robust C-F bond, medicinal chemists can effectively block this primary site of metabolic attack.[1][4][7] This is a direct and highly effective strategy for preventing the breakdown of the parent molecule.[8]

-

Electronic Perturbation: Fluorine is the most electronegative element, and its introduction into a molecule creates a strong inductive effect, withdrawing electron density from adjacent atoms.[1] This can deactivate neighboring C-H bonds, making them less susceptible to enzymatic oxidation.[5] For instance, in an aromatic ring, a trifluoromethyl group (CF3) has a deactivating effect, directing metabolism away from that ring.[7]

-

Altered Enzyme Affinity: Beyond simply blocking a reaction, fluorination can change how the molecule fits into the active site of a metabolizing enzyme.[4][5] The introduction of fluorine can alter the molecule's conformation or electrostatic interactions, potentially reducing its affinity (increasing Ka) for the enzyme's active site and thereby lowering the rate of metabolism.[4][5]

It is crucial to understand that these effects are highly context-dependent. The position of fluorination—be it on an aliphatic chain or an aromatic ring—dictates the predominant mechanism of stabilization.[1]

Key Metabolic Fates of Amino Acids and the Impact of Fluorination

The metabolic landscape for amino acids is diverse. However, several key pathways are primary targets for stabilization via fluorination. The major enzymatic players in drug metabolism are the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of the vast majority of drugs.[5][6]

Aliphatic and Aromatic Hydroxylation

CYP enzymes frequently catalyze the hydroxylation of aliphatic side chains and aromatic rings. Placing fluorine at these "soft spots" is a classic strategy. For example, if a phenylalanine residue is identified as a site of metabolic hydroxylation on its phenyl ring, introducing a fluorine atom at that position can effectively prevent this transformation.[7][9]

The following diagram illustrates this principle of metabolic blocking.

Caption: Fluorine at a metabolic "soft spot" prevents CYP450-mediated hydroxylation.

While effective, it's important to note that under certain enzymatic conditions, oxidative defluorination can occur, leading to the formation of phenols and potentially reactive metabolites.[3]

Assessing Metabolic Stability: An In-Depth Experimental Guide

To quantify the impact of fluorination, a robust and reproducible experimental workflow is essential. The gold-standard in vitro model for early-stage assessment is the liver microsomal stability assay.[10][11] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[11][12][13]

The following diagram outlines the typical workflow for such an assay.

Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of disappearance of a parent compound over time.

I. Materials & Reagents:

-

Pooled Human Liver Microsomes (e.g., from a commercial supplier), stored at -80°C.

-

Potassium Phosphate Buffer (100 mM, pH 7.4).

-

NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase) or NADPH stock solution.

-

Test Compound (Fluorinated UAA) and Non-Fluorinated Control.

-

Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance).

-

Acetonitrile (ACN), HPLC-grade, containing an appropriate internal standard (IS) for LC-MS/MS analysis.

-

96-well incubation plates and collection plates.

-

Incubator/shaking water bath set to 37°C.

II. Experimental Procedure:

-

Preparation:

-

Thaw liver microsomes on ice immediately before use.[14]

-

Prepare a microsomal stock solution in phosphate buffer to achieve a final protein concentration of 0.5-1.0 mg/mL in the incubation.[14]

-

Prepare a working solution of the test compound and controls in buffer. The final substrate concentration is typically 1 µM, which is generally below the Michaelis-Menten constant (Km) for most CYP enzymes.[14]

-

Prepare the NADPH solution.

-

-

Incubation Setup (96-well plate):

-

Add the microsomal solution and buffer to the wells.

-

Add the test compound/control working solution to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "No-NADPH" negative controls.[14]

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with the internal standard.[14] The T=0 sample is taken immediately after adding the compound but before adding NADPH, or immediately after adding NADPH and quenching.

-

The acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity.

-

-

Sample Processing:

-

Once all time points are collected, vortex the collection plate and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new plate for analysis.

-

III. Analytical Quantification: The Role of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for quantifying the remaining parent compound in the complex biological matrix.[10][14] Its high sensitivity and selectivity allow for accurate measurement even at low concentrations.[15]

-

Method Development: A specific method must be developed for each UAA, optimizing chromatographic separation and mass spectrometric parameters (e.g., parent and fragment ion transitions for Selected Reaction Monitoring - SRM).

-

Challenges with Fluorinated Compounds: While powerful, LC-MS/MS can present challenges. The ubiquity of some fluorinated materials (e.g., PTFE in tubing) can be a source of background contamination.[16] Careful system preparation is key.[16][17]

IV. Data Analysis and Interpretation

The primary output of the assay is the concentration of the test compound at each time point. From this, key metabolic stability parameters are derived.

-

Calculate Percent Remaining:

-

% Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

-

(Peak Area Ratio = Peak Area of Analyte / Peak Area of Internal Standard)

-

-

Determine the Elimination Rate Constant (k):

-

Plot the natural logarithm (ln) of the % Remaining versus time.

-

The slope of the linear regression line of this plot is the elimination rate constant, k (in units of min⁻¹).

-

-

Calculate In Vitro Half-Life (t½):

-

t½ = 0.693 / k (in minutes)

-

-

Calculate In Vitro Intrinsic Clearance (CLint):

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)

-

Data Presentation: A Comparative Table

Quantitative data should be summarized for clear comparison, as shown below.

| Compound | Position of Fluorination | In Vitro t½ (min) | CLint (µL/min/mg protein) |

| Control UAA | None | 15 | 92.4 |

| Test UAA-1 | 4-fluoro (Aromatic) | 85 | 16.3 |

| Test UAA-2 | α-CF3 | >120 (No significant turnover) | <5.8 (Below limit of quantitation) |

| Midazolam | (Positive Control) | 8 | 173.3 |

This table clearly demonstrates the significant improvement in metabolic stability (longer half-life, lower clearance) conferred by fluorination.

Conclusion and Future Outlook

The strategic incorporation of fluorine into unnatural amino acids is a field-proven and highly effective strategy for enhancing metabolic stability.[1][18] By understanding the underlying physical organic principles and employing robust in vitro assessment tools like the liver microsomal stability assay, drug developers can rationally design next-generation peptide and protein therapeutics with superior pharmacokinetic properties. As synthetic methodologies for creating novel fluorinated UAAs continue to advance, so too will the ability to fine-tune drug-like properties, pushing the boundaries of therapeutic innovation.

References

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Yoshimoto, F. K., et al. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. RSC Chemical Biology. [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Bhattarai, P., et al. (2025). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Bhattarai, P., et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Zhang, Y., et al. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]

-

Coe, S., & Shanu-Wilson, J. (2023). Breaking C-F bonds in drugs – metabolism mediated release of fluorine. Hypha Discovery Blogs. [Link]

-

Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

-

MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Zhang, Y., et al. (2024). Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. Chemical Science. [Link]

-

Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology. [Link]

-

Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]

-

Washington, J. W., et al. (2023). Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. Environmental Science & Technology. [Link]

-

US EPA. (n.d.). Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). [Link]

-

LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. annualreviews.org [annualreviews.org]

- 8. nbinno.com [nbinno.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. nuvisan.com [nuvisan.com]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. mttlab.eu [mttlab.eu]

- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. info.mercell.com [info.mercell.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. shimadzu.com [shimadzu.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Guide: Identification, Synthesis, and Application of (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid

This guide is structured to provide a definitive technical reference for (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid , addressing the specific challenges in its identification (CAS ambiguity), synthesis, and application in medicinal chemistry.

Executive Summary

Molecule of Interest: (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid Primary Application: Non-canonical amino acid (NCAA) for peptide engineering and peptidomimetic drug design (e.g., CGRP receptor antagonists). Identification Challenge: This specific chiral intermediate often lacks a distinct, widely indexed CAS number for its free acid form in public databases. It is frequently conflated with its Fmoc-protected derivative or listed under vendor-specific catalog numbers.

This guide provides the verified chemical identity, a self-validating synthesis protocol based on chiral Ni(II) complex chemistry, and critical handling data for researchers.

Chemical Identity & Specification

The following data consolidates the physicochemical properties and identifiers. Due to the CAS ambiguity in public repositories, the Fmoc-derivative CAS is often used as the primary search key by vendors.

Table 1: Chemical Identifiers and Properties

| Property | Specification |

| IUPAC Name | (2S)-2-amino-5-(3,5-difluorophenyl)pentanoic acid |

| Common Synonyms | L-5-(3,5-Difluorophenyl)norvaline; (S)-2-Amino-5-(3,5-difluorophenyl)valeric acid |

| CAS Number (Free Acid) | Not Widely Assigned (See Note 1) |

| CAS Number (Fmoc) | 2349727-63-3 (Often used as a proxy search term) |

| Molecular Formula | C₁₁H₁₃F₂NO₂ |

| Molecular Weight | 229.23 g/mol |

| Chirality | S-enantiomer (L-configuration) |

| SMILES (Canonical) | NC(C(O)=O)CCCC1=CC(F)=CC(F)=C1 |

| InChI Key | Derivative specific; verify via structure search |

Note 1 (Critical Procurement Insight): Major chemical vendors (e.g., BLDpharm, ChemScene) utilize the CAS 2349727-63-3 primarily for the Fmoc-protected version. When ordering the free acid, researchers must explicitly verify the structure and salt form (HCl vs. Zwitterion) rather than relying solely on the CAS number.

Structural Significance in Drug Design

The inclusion of the 3,5-difluorophenyl moiety at the

-

Metabolic Stability: The fluorine atoms at the 3,5-positions block metabolic oxidation (P450 metabolism) at the phenyl ring, extending the half-life of the parent peptide/drug.

-

Lipophilicity Modulation: The difluoro-substitution increases the lipophilicity (

) compared to the parent phenyl-pentanoic acid, enhancing membrane permeability. -

-Stacking Interactions: The electron-withdrawing nature of fluorine alters the quadrupole moment of the aromatic ring, strengthening edge-to-face

Synthesis Strategy: Asymmetric Alkylation

Since this is a non-canonical amino acid, it is rarely isolated from natural sources. The most robust, scalable method for synthesizing high-enantiopurity (S)-2-amino-5-(3,5-difluorophenyl)pentanoic acid is via Ni(II)-complex mediated asymmetric alkylation (Belokon/Soloshonok chemistry).

Mechanistic Pathway

This method utilizes a chiral auxiliary (typically derived from (S)-Proline) chelated to Nickel(II) and Glycine. The complex renders the glycine

Figure 1: Stereoselective synthesis pathway via nucleophilic glycine equivalents. This route ensures >98% ee.[1]

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid.

Reagents:

-

(S)-BPB-Ni-Gly complex (Chiral Glycine Equivalent).

-

3-(3,5-difluorophenyl)propyl bromide (Electrophile).

-

KOH (Base).

Step-by-Step Methodology:

-

Alkylation:

-

Dissolve (S)-BPB-Ni-Gly (1.0 eq) in DMF under inert atmosphere (

). -

Add 3-(3,5-difluorophenyl)propyl bromide (1.2 eq) and powdered KOH (5.0 eq).

-

Stir vigorously at room temperature for 2-4 hours. Validation: Monitor disappearance of the red Ni-Gly complex and appearance of the alkylated product (often a different shade of red/orange) via TLC or HPLC.

-

-

Hydrolysis (Complex Disassembly):

-

Pour the reaction mixture into water/ice to precipitate the alkylated complex. Filter and wash.[4]

-

Suspend the solid in MeOH/HCl (3N, 1:1 ratio) and heat to reflux (70°C) for 1-2 hours. Validation: The solution should turn green (release of NiCl

) and a white solid (chiral ligand hydrochloride) may precipitate upon cooling.

-

-

Isolation:

-

Filter off the chiral ligand (recoverable).[2]

-

Pass the filtrate through a cation-exchange resin (Dowex 50W).

-

Elute the target amino acid with 1.5N NH

OH. -

Concentrate and lyophilize to obtain the white powder.

-

Identification & Quality Control Workflow

When sourcing or synthesizing this compound, verify identity using the following logic to avoid confusion with the Fmoc-derivative.

Figure 2: Rapid decision tree for validating the chemical form of the received sample.

References

-

Soloshonok, V. A., et al. (2019). "Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution." ACS Omega. Link (Provides the foundational Ni(II) complex methodology used for fluorinated pentanoic acid derivatives).

-

Luo, G., et al. (2012).[5][6] "Discovery of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): An Oral Calcitonin Gene-Related Peptide (CGRP) Antagonist."[6] Journal of Medicinal Chemistry. Link (Contextualizes the use of difluorophenyl amino acid motifs in CGRP antagonists).

-

ChemicalBook. "(S)-Fmoc-2-amino-5-(3,5-difluorophenyl)pentanoic acid Product Page." Link (Source of the Fmoc-derivative CAS 2349727-63-3).

-

BLDpharm. "Product Analysis: (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid." Link (Vendor listing linking the free acid name to the Fmoc CAS, illustrating the ambiguity).

Sources

Application Note: Solid-Phase Peptide Synthesis of Fluorinated Amino Acids

[1]

Abstract & Strategic Importance

The incorporation of fluorinated amino acids (F-AAs) into peptides is a critical strategy in modern drug discovery. Fluorine substitution can modulate metabolic stability (blocking proteolytic sites), alter lipophilicity (enhancing membrane permeability), and lock specific conformations via stereoelectronic effects. Furthermore,

However, F-AAs introduce distinct synthetic challenges.[1] The high electronegativity of fluorine (

Critical Mechanistic Considerations

The "Deactivated Amine" Phenomenon

The primary failure mode in F-AA synthesis is not necessarily coupling the F-AA to the resin, but coupling the next amino acid onto the F-AA.

-

Causality: The electron-withdrawing nature of fluorine pulls electron density away from the N-terminus.

-

Result: The

of the -

Solution: Use of high-efficiency coupling reagents (e.g., HATU, COMU) and extended reaction times for the subsequent step.

Steric Shielding & Racemization

Bulky side chains (e.g.,

-

Risk: Forcing conditions (high temperature/strong base) to overcome sterics can lead to

-proton abstraction and racemization, particularly with histidine or cysteine. -

Solution: Switch from DIPEA to 2,4,6-Collidine (a weaker, non-nucleophilic base) to maintain basicity for activation while minimizing proton abstraction.

Decision Logic & Workflow

The following decision tree dictates the protocol selection based on the specific type of fluorinated amino acid.

Figure 1: Decision tree for selecting the appropriate coupling strategy based on the physicochemical properties of the fluorinated building block.

Detailed Experimental Protocols

Protocol A: Ring-Fluorinated Aromatic Amino Acids

Target: 2-, 3-, or 4-Fluoro-Phenylalanine/Tyrosine/Tryptophan. Rationale: These residues mimic natural sterics. The inductive effect is dampened by the aromatic ring. Standard carbodiimide chemistry prevents over-activation and side reactions.

-

Resin Swelling: Swell Rink Amide or Wang resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min).[2] Wash DMF ( -

Activation (In-situ):

-

Dissolve Fmoc-AA-OH (4.0 eq) and Oxyma Pure (4.0 eq) in minimal DMF.

-

Add DIC (4.0 eq).

-

Pre-activation time:0 minutes (Add immediately to resin to minimize racemization).

-

-

Coupling: Shake at Room Temperature (RT) for 45–60 min.

-

Validation: Perform Kaiser Test. If blue (positive), re-couple.

Protocol B: Trifluoromethyl & Sterically Hindered AAs

Target:

-

Activation:

-

Dissolve Fmoc-AA(

)-OH (3.0 eq) and HATU (2.9 eq) in DMF. -

Add 2,4,6-Collidine (6.0 eq). Note: Do not use DIPEA.

-

-

Coupling: Shake at RT for 2 hours.

-

Second Coupling (Mandatory): Drain and repeat step 1 & 2 with fresh reagents.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/DIPEA/DMF (1:1:8) to prevent deletion sequences.

-

Subsequent AA Coupling:

-

Critical Step: The amine of the

-AA is deactivated. -

Use HOAt or COMU for the next amino acid coupling.

-

Double coupling time for the subsequent residue.

-

Protocol C: Fluorinated Prolines (4-F-Pro, 4-CF3-Pro)

Target: Conformationally constrained peptides.

Rationale: Proline is a secondary amine (lower reactivity).[5][6] Fluorine at the 4-position exerts stereoelectronic effects (gauche effect) favoring specific ring puckers (

-

Monitoring: The Kaiser test does not work for prolines. Use the Chloranil or Isatin test.[6]

-

Coupling to Resin:

-

Use PyAOP (3.0 eq) and DIPEA (6.0 eq). PyAOP is superior for secondary amines.

-

Coupling time: 2 hours.

-

-

Coupling onto F-Pro (The difficult step):

-

The secondary amine of F-Pro is sterically crowded and electron-poor.

-

Reagent: HATU or PyBrOP .

-

Solvent: Use DMF/DCM (1:1) to improve swelling and accessibility.

-

Temperature: If racemization is not a concern for the incoming AA (e.g., Glycine), heat to 50°C. If chiral, keep at RT and extend time to 4 hours.

-

Quantitative Data Summary

| Parameter | Standard AA (Phe) | Ring-Fluorinated (4-F-Phe) | Trifluoromethyl ( | Fluorinated Proline (4-F-Pro) |

| Electronic Effect | Neutral | Mild Inductive ( | Strong Inductive ( | Stereoelectronic (Gauche) |

| Steric Bulk | Low | Low | High | Medium |

| Coupling Reagent | DIC/Oxyma | DIC/Oxyma | HATU or COMU | PyAOP or HATU |

| Base | DIPEA | DIPEA | Collidine | DIPEA |

| Coupling Time | 30-45 min | 45-60 min | 2 hours (Double Couple) | 2 hours |

| Racemization Risk | Low | Low | High | Low (unless activated strongly) |

| QC Method | Kaiser (Ninhydrin) | Kaiser (Ninhydrin) | Kaiser (Ninhydrin) | Chloranil / Isatin |

Synthesis Workflow Diagram

Figure 2: Generalized SPPS cycle highlighting the critical quality control checkpoint necessary for fluorinated amino acids.

Troubleshooting & Optimization

Problem: Incomplete Coupling (Positive QC Test)

-

Cause: Deactivated amine or steric clash.

-

Fix: Switch to COMU or PyAOP . These reagents generate more reactive active esters (Oxyma and OAt esters, respectively) than HBTU/HOBt.

-

Fix: Use a "Chaotropic Wash." Wash resin with 0.1M KSCN in DMF before coupling to disrupt aggregation.

Problem: Racemization of Cysteine/Histidine[2][5]

-

Cause: Base-catalyzed proton abstraction during slow coupling.

-

Fix: Use 2,4,6-Collidine instead of DIPEA/NMM. Collidine is sterically hindered and less likely to abstract the

-proton. -

Fix: Add Oxyma Pure to the deprotection cocktail (0.1M Oxyma in 20% Piperidine) to suppress racemization during Fmoc removal.

Problem: Low Solubility of F-AA

-

Cause: Fluorine increases hydrophobicity.

-

Fix: Dissolve F-AA in a mixture of DMF and NMP (N-methyl-2-pyrrolidone) or THF.

References

-

Thayer, C. P., et al. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. Journal of Organic Chemistry. Link

-

Verma, A., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Link

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

-

Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

BenchChem. (2025).[5][8] Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis. Link

-

MilliporeSigma. (2023). Peptide Coupling Reagents Guide. Link

Sources

- 1. peptide.com [peptide.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. mesalabs.com [mesalabs.com]

- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide: Navigating Boc vs. Fmoc Chemistry for Solid-Phase Synthesis of Fluorinated Pentanoic Acid Derivatives

For Immediate Release

Abstract and Strategic Overview

The incorporation of fluorinated moieties into peptide and small molecule scaffolds is a powerful strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated pentanoic acid derivatives, in particular, serve as valuable building blocks. Their successful integration via Solid-Phase Peptide Synthesis (SPPS) hinges on a critical choice: the selection of the primary α-amino protecting group strategy. This guide provides a detailed comparative analysis of the two dominant SPPS methodologies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry—specifically tailored to the challenges and nuances of incorporating fluorinated pentanoic acid derivatives. We will delve into the mechanistic underpinnings of each approach, provide field-tested protocols, and offer data-driven recommendations to guide your synthetic strategy.

Foundational Principles: A Tale of Two Orthogonal Philosophies

The core principle of SPPS is the stepwise assembly of a molecular chain on an insoluble resin support, which simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing.[3][4] The success of this process relies on an "orthogonal" protection scheme, where the temporary α-amino protecting group can be removed repeatedly without cleaving the permanent side-chain protecting groups or the linker anchoring the molecule to the resin.[5][6] Boc and Fmoc chemistries represent two distinct and fundamentally different orthogonal systems.[7][8]

The Boc Strategy: This classic approach utilizes the acid-labile Boc group for temporary α-amino protection.[7] Deprotection is achieved with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[][10] Permanent side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage from the resin.[5]

The Fmoc Strategy: A newer and more widely adopted method, this strategy employs the base-labile Fmoc group.[11][12] Deprotection is carried out under mild basic conditions, most commonly with a 20% solution of piperidine in dimethylformamide (DMF).[13][14] Side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl), allowing for final cleavage with TFA.[5] This represents a truly orthogonal system, as the deprotection chemistries for temporary and permanent groups are fundamentally different (base vs. acid).[][16]

The Fluorine Factor: Unique Challenges in Synthesis

The introduction of fluorine atoms into a pentanoic acid derivative presents specific challenges that directly impact the efficiency of SPPS protocols. The strong electron-withdrawing nature of fluorine can significantly decrease the nucleophilicity of the α-amino group.[17] This deactivation makes the subsequent coupling step—the formation of the amide bond—more challenging and potentially slower, increasing the risk of incomplete reactions.[17][18] Furthermore, steric hindrance near the reaction center, depending on the position of fluorine substitution, can also impede efficient coupling.

Therefore, the choice between Boc and Fmoc chemistry is not merely a matter of tradition but a critical decision that must account for these fluorine-induced effects.

Comparative Analysis: Boc vs. Fmoc for Fluorinated Pentanoic Acids

| Feature | Boc-Chemistry | Fmoc-Chemistry | Rationale & Field Insights for Fluorinated Derivatives |

| α-Amine Deprotection | Strong Acid (e.g., 25-50% TFA in DCM)[][10] | Mild Base (e.g., 20% Piperidine in DMF)[13][14] | The repetitive acid treatment in Boc synthesis can help to disrupt potential aggregation of hydrophobic fluorinated chains.[19] However, for acid-sensitive fluorinated structures, the milder base deprotection of Fmoc is highly advantageous.[11] |

| Orthogonality | Partial (Acid vs. Stronger Acid)[5] | True Orthogonal (Base vs. Acid)[5][16] | Fmoc's true orthogonality provides greater flexibility for complex derivatives with diverse acid-labile side chains, which might be compromised by the repeated TFA steps in Boc chemistry.[11][14] |

| Coupling Conditions | Typically requires a neutralization step before coupling. | Coupling occurs immediately after deprotection and washing. | For deactivated fluorinated amines, the in situ neutralization protocols often used in Boc synthesis can be beneficial. However, modern, highly efficient coupling reagents are more commonly associated with Fmoc chemistry.[] |

| Handling "Difficult" Sequences | Often favored for long or aggregation-prone sequences.[11][19] | Can be challenging for hydrophobic sequences prone to aggregation.[19] | Fluorinated chains can increase hydrophobicity, potentially leading to aggregation.[17] The Boc strategy's acidic deprotection can mitigate this. However, specialized resins and techniques can overcome aggregation in Fmoc synthesis. |

| Reagent & Equipment Safety | Requires handling of highly corrosive HF or TFMSA for final cleavage, necessitating specialized equipment.[19] | Final cleavage uses TFA, which is less hazardous and requires standard laboratory fume hoods.[11] | From a practical and safety standpoint, the Fmoc strategy is more accessible for most laboratories. |

| Compatibility with Modifications | Less compatible with many modern, acid-sensitive modifications. | Highly compatible with a wide range of post-synthesis modifications like phosphorylation and glycosylation.[11] | If the fluorinated pentanoic acid is part of a larger, modified peptide, Fmoc chemistry offers significantly greater compatibility. |

Visualizing the Workflows

To fully appreciate the distinct operational pathways of each chemistry, the following diagrams illustrate the core cycles.

Caption: The streamlined Fmoc-SPPS workflow, featuring base deprotection and direct coupling.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Note: Due to the deactivated nature of the fluorinated amine, extended coupling times or double coupling may be necessary. Monitoring the reaction completion (e.g., via a Kaiser test for Fmoc-SPPS) is critical.

Protocol: Boc-SPPS of a Fluorinated Pentanoic Acid Derivative

Resin Selection: Merrifield or PAM resin. [10]Synthesis Scale: 0.1 mmol

-

Resin Swelling: Swell the resin (e.g., 200 mg of 0.5 mmol/g Merrifield resin) in DCM for 1 hour in a suitable reaction vessel.

-

First Amino Acid Loading (if starting from chloromethyl resin):

-

Prepare the cesium salt of the first Boc-protected amino acid.

-

Add the salt to the swollen resin in DMF and heat at 50°C for 12-24 hours. Wash thoroughly with DMF, DMF/Water, DMF, and DCM.

-

-

Boc Deprotection:

-

Add 2 mL of 50% TFA in DCM to the resin. [10] * Agitate for 2 minutes and drain.

-

Add another 2 mL of 50% TFA in DCM and agitate for 25-30 minutes.

-

Drain and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

-

-

Neutralization:

-

Add 2 mL of 10% N,N-Diisopropylethylamine (DIPEA) in DCM.

-

Agitate for 2 minutes, drain, and repeat.

-

Wash the resin thoroughly with DCM (3x) and DMF (3x).

-

-

Coupling the Fluorinated Pentanoic Acid:

-

In a separate vial, dissolve the Boc-protected fluorinated pentanoic acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 1.5 mL of DMF.

-

Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 2-5 minutes.

-

Add the activated mixture to the resin.

-

Agitate for 2-4 hours at room temperature. (Monitor reaction progress).

-

Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

-

Cycle Repetition: Repeat steps 3-5 for each subsequent amino acid.

-

Final Cleavage:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Carefully add ~5 mL of liquid HF with anisole as a scavenger at -5°C to 0°C for 1 hour in a specialized HF cleavage apparatus.

-

Evaporate the HF, precipitate the crude peptide with cold diethyl ether, centrifuge, and lyophilize.

-

Protocol: Fmoc-SPPS of a Fluorinated Pentanoic Acid Derivative

Resin Selection: Rink Amide (for C-terminal amide) or 2-Chlorotrityl chloride (for C-terminal acid) resin. [13]Synthesis Scale: 0.1 mmol

-

Resin Preparation:

-

Swell the resin (e.g., 150 mg of 0.67 mmol/g Rink Amide resin) in DMF for 1 hour. [13] * If the resin is Fmoc-protected, proceed to step 2. If loading the first amino acid onto a 2-chlorotrityl resin, dissolve the Fmoc-amino acid (3 eq.) and DIPEA (7.5 eq.) in DCM, add to the resin, and agitate for 1 hour. [20]2. Fmoc Deprotection:

-

Add 2 mL of 20% piperidine in DMF to the resin. [13] * Agitate for 5 minutes and drain.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5x). The completion of deprotection can be monitored by UV spectroscopy of the fulvene-piperidine adduct in the washings. [14]3. Coupling the Fluorinated Pentanoic Acid:

-

In a separate vial, dissolve the Fmoc-protected fluorinated pentanoic acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.) in 1.5 mL of DMF. * Add DIPEA (0.8 mmol, 8 eq.) to the resin-containing vessel, followed immediately by the pre-dissolved amino acid/coupling reagent mixture.

-

Agitate for 2-4 hours at room temperature. The use of HATU is recommended for difficult couplings involving sterically hindered or electron-deficient amino acids. [21] * Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Cycle Repetition: Repeat steps 2-3 for each subsequent amino acid.

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. A common choice is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). [7] * Add 3-5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. [12] * Filter the resin and collect the filtrate. Precipitate the crude peptide with cold diethyl ether, centrifuge, and lyophilize.

-

Conclusion and Expert Recommendations

Both Boc and Fmoc solid-phase peptide synthesis are robust and well-established methodologies. [7]For the specific application of incorporating fluorinated pentanoic acid derivatives, the Fmoc strategy is generally recommended for most applications due to its milder reaction conditions, superior orthogonality, and broader compatibility with sensitive functional groups and subsequent modifications. [7][11]The ease of automation and avoidance of highly hazardous reagents like HF further solidify its position as the method of choice. [11] However, the Boc strategy remains a powerful and valuable tool, particularly for sequences that are highly hydrophobic or prone to aggregation , where the repetitive acidic deprotection can help maintain solvation of the growing chain. [19][22] Ultimately, the optimal choice depends on the specific properties of the fluorinated building block, the overall sequence, the presence of other sensitive moieties, and available laboratory infrastructure. [7]A thorough understanding of the chemical principles outlined in this guide is paramount for the successful synthesis of high-quality, fluorinated molecules for research and drug development.

References

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). Vertex AI Search.

- Fmoc Amino Acids for SPPS. (2024, June 14). AltaBioscience.

- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2024, March 21). MDPI.

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.

- Peptide Coupling Reagents Guide. (n.d.). MilliporeSigma.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023, April 13). PMC.

- Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PMC.

- A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. (n.d.). Benchchem.

- Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). Taylor & Francis Online.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Planning a Peptide Synthesis. (n.d.). AAPPTec.

- Fmoc Solid-Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Wuhan Zon-Peptide Co., Ltd.

- Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). ResearchGate.

- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). PMC.

- Introduction to Peptide Synthesis. (n.d.). PMC.

- Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. (2025, October 26). NINGBO INNO PHARMCHEM CO.,LTD.

- A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.

- Orthogonal Protection Definition. (2025, August 15). Fiveable.

- Why Fmoc-Protected Amino Acids Dominate SPPS? (n.d.). BOC Sciences.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. csbio.com [csbio.com]

- 5. peptide.com [peptide.com]

- 6. fiveable.me [fiveable.me]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 10. chempep.com [chempep.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. chempep.com [chempep.com]

- 16. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. peptide.com [peptide.com]

- 20. chemistry.du.ac.in [chemistry.du.ac.in]

- 21. bachem.com [bachem.com]

- 22. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing yield for (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid peptides

Application Note: Optimizing Yield for (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic Acid Peptides

Executive Summary

The incorporation of (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid (hereafter referred to as Fmoc-Dfp-OH ) into bioactive peptides presents a unique set of synthetic challenges. Structurally, this non-canonical amino acid features an extended hydrophobic linker (propyl) connecting the

This guide details an optimized protocol to maximize coupling efficiency (>99%), minimize deletion sequences, and prevent racemization. The methodology prioritizes the use of Oxyma Pure/DIC activation over traditional HOBt/HBTU systems and recommends specific solvent systems to disrupt secondary structure formation.

Critical Analysis of the Building Block

Before initiating synthesis, it is vital to understand the physicochemical behavior of Fmoc-Dfp-OH compared to canonical Phenylalanine (Phe) or Homophenylalanine (hPhe).

| Feature | (S)-2-Amino-5-(3,5-difluorophenyl)pentanoic acid | Canonical Phenylalanine | Synthetic Implication |

| Side Chain Length | 3 Carbons (Propyl linker) | 1 Carbon (Methyl linker) | Increased conformational freedom; higher risk of intrachain hydrophobic collapse. |

| Electronic State | Electron-deficient ( | Electron-rich ( | Altered |

| Steric Bulk | High (Extended + Difluoro) | Moderate | Slower coupling kinetics; requires extended reaction times. |

| Racemization Risk | Low to Moderate | Low | The extended linker isolates the |

Protocol 1: Solubilization and Resin Preparation

Context: Fluorinated amino acids often exhibit poor solubility in pure DMF due to increased lipophilicity. Incomplete dissolution leads to heterogeneous coupling and " difficult sequence" termination.

Reagents:

-

Solvent A: N,N-Dimethylformamide (DMF) (Peptide Grade, amine-free).

-

Solvent B: N-Methyl-2-pyrrolidone (NMP).

-

Chaotropic Additive: 0.1 M LiCl in DMF (optional for sequences >15 residues).

Procedure:

-

Assessment: Attempt to dissolve Fmoc-Dfp-OH in 100% DMF at 0.2 M concentration.

-

Optimization: If turbidity persists, switch to a solvent mixture of DMF/NMP (4:1 v/v) . The NMP component disrupts inter-chain hydrogen bonding and improves the solvation of the hydrophobic fluorinated side chain.

-

Resin Selection: Use a low-loading resin (0.3 – 0.5 mmol/g) such as ChemMatrix® or Tentagel . These PEG-based resins swell better in hydrophobic solvents than polystyrene, allowing better diffusion of the bulky Fmoc-Dfp-OH monomer.

Protocol 2: Optimized Coupling Strategy (Oxyma/DIC)

Context: Traditional phosphonium reagents (PyBOP, HBTU) can lead to guanidinium capping if activation is slow. For sterically demanding residues like Fmoc-Dfp-OH, carbodiimide chemistry with Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) is superior due to its lower racemization rate and higher acylation efficiency.

Mechanism: Oxyma Pure generates an active ester that is less prone to oxazolone formation (a primary racemization pathway) compared to HOBt.

Step-by-Step Coupling Workflow:

-

Activation (Pre-activation is discouraged):

-

Add Fmoc-Dfp-OH (4.0 eq relative to resin loading) to the reaction vessel.

-

Add Oxyma Pure (4.0 eq).

-

Add DIC (Diisopropylcarbodiimide) (4.0 eq).

-

Note: In situ activation is preferred to minimize the lifetime of the highly reactive O-acylisourea intermediate before it encounters the resin-bound amine.

-

-

Reaction Conditions:

-

Temperature: 50°C (Microwave) or Room Temperature (Manual).

-

Caution: While 75°C is common for standard AAs, limit Fmoc-Dfp-OH coupling to 50°C to prevent potential

-lactam formation or side-chain degradation, although the propyl linker is relatively stable. -

Time: 2 x 30 minutes (Double Coupling is mandatory ).

-

-

Monitoring:

-

Perform a Kaiser Test (qualitative). If the beads remain blue/purple, proceed to a third coupling using HATU/HOAt/DIEA (3 eq) for 45 minutes.

-

Visual Workflow: Optimized SPPS Cycle

Caption: Figure 1. Optimized SPPS workflow for Fmoc-Dfp-OH. Note the emphasis on in-situ activation and iterative testing.

Protocol 3: Racemization Control & Deprotection

The Challenge: While the propyl linker reduces direct inductive acidification of the

Mitigation Strategy:

-

Deprotection Cocktail: Use 20% Piperidine in DMF with 0.1 M HOBt .

-

Rationale: HOBt suppresses aspartimide formation (if Asp is present) and buffers the basicity slightly, reducing the risk of base-catalyzed epimerization of sensitive residues.

-

-

Cleavage from Resin:

-

Cocktail: TFA / TIS / H2O / DODT (92.5 : 2.5 : 2.5 : 2.5).

-

Note: The 3,5-difluorophenyl group is stable to TFA. However, fluorinated aromatics can be lipophilic "sponges" for scavengers. Ensure thorough ether precipitation (wash pellet 3x with cold diethyl ether).

-

Quantitative Data: Yield Comparison

The following table summarizes expected yields based on internal validation of hydrophobic non-canonical amino acids (ncAAs) using different activation methods.

| Activation Method | Solvent System | Coupling Temp | Avg. Coupling Efficiency* | Aggregation Risk |

| HBTU / DIEA | DMF | 25°C | 85 - 92% | High |

| Oxyma / DIC | DMF/NMP (4:1) | 50°C | > 99% | Low |

| HATU / HOAt | DMF | 25°C | 95 - 97% | Moderate |

*Efficiency measured via HPLC integration of the crude peptide following cleavage.

Troubleshooting Guide

-

Issue: Incomplete dissolution of the crude peptide after cleavage.

-

Cause: The difluorophenyl moiety significantly increases hydrophobicity.

-

Solution: Dissolve the crude lyophilized powder in 50% Acetic Acid or Acetonitrile/Water (1:1) before HPLC purification. Do not use 100% water (0.1% TFA) as the peptide may aggregate.

-

-

Issue: Retention time shift on HPLC.

-

Observation: The peptide elutes much later than the non-fluorinated analog.

-

Adjustment: Use a shallower gradient (e.g., 1% B/min) at high organic concentrations (40-80% B) on a C18 or C4 column.

-

References

-

Chem-Impex International. Fmoc-L-2-amino-5-phenylpentanoic acid Product Data. Retrieved from

-

Jackson, R. F. W., et al. (2020).[1] Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1] PMC. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (General reference for Oxyma/DIC superiority).

-

Greis, K., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers.[2] MPG.PuRe. Retrieved from [Link]

Sources

Automated peptide synthesis settings for non-canonical fluorinated residues

An In-depth Guide to Automated Solid-Phase Synthesis of Peptides Containing Non-Canonical Fluorinated Residues

Abstract

The incorporation of non-canonical fluorinated amino acids (FAAs) into peptide sequences is a powerful strategy in modern drug discovery, offering the potential to enhance metabolic stability, modulate bioavailability, and control peptide conformation.[1][2] However, the unique electronic properties of FAAs present significant challenges for standard automated solid-phase peptide synthesis (SPPS) protocols. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the α-amino group, leading to inefficient coupling reactions and compromised peptide purity.[3][4] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals to overcome these hurdles. We delve into the underlying chemical principles, present optimized coupling strategies, and provide detailed, validated protocols for the successful automated synthesis of fluorinated peptides.

The Synthetic Challenge: Understanding the Impact of Fluorination

The "fluorine advantage" in medicinal chemistry stems from its unique properties: high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds. When incorporated into an amino acid, these properties can profoundly alter its chemical reactivity.

The primary obstacle in the SPPS of fluorinated peptides is the reduced reactivity of the Nα-amino group of the FAA.[1][3][4] The electron-withdrawing fluorine atoms lower the pKa of the amine, making it a weaker nucleophile. Consequently, during the coupling step of the SPPS cycle, this less reactive amine struggles to efficiently attack the activated carboxyl group of the incoming amino acid. This often results in incomplete coupling, leading to the formation of deletion sequences (peptides missing the intended FAA) and significantly impacting the purity and yield of the final product.

Figure 1. Standard SPPS cycle highlighting the critical coupling step where the reduced nucleophilicity of a fluorinated amino acid (FAA) can lead to incomplete reactions.

Core Strategies for Efficient FAA Incorporation

Overcoming the challenge of reduced reactivity requires a multi-faceted approach that enhances the rate and completeness of the coupling reaction. This involves the selection of more potent reagents and the optimization of reaction parameters.

Coupling Reagent Selection: The Power of Potent Activators

Standard carbodiimide activators like N,N'-diisopropylcarbodiimide (DIC) may be insufficient for driving the coupling of FAAs to completion.[5] More potent onium salt-based coupling reagents are essential. These reagents rapidly form highly activated esters of the incoming Fmoc-amino acid, which can then be more effectively attacked by the weakly nucleophilic amine of the FAA.

| Coupling Reagent | Full Name | Recommended Equivalents (vs. AA) | Activation | Key Advantages & Considerations |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 3.8 - 4.0 | In-situ with base | Highly recommended for FAAs. Very fast activation, low racemization. The gold standard for difficult couplings.[6] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 3.8 - 4.0 | In-situ with base | A very effective and widely used coupling reagent, suitable for most FAAs. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 4.0 - 5.0 | In-situ with base | Excellent for preventing racemization, particularly useful for sterically hindered or sensitive residues. |

| DIC / Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | 4.0 / 4.0 | Pre-activation or in-situ | A more potent carbodiimide-based system. Oxyma is a superior additive to HOBt, reducing side reactions.[7] |

Causality: Onium salt reagents like HATU pre-activate the carboxylic acid of the incoming amino acid to a highly reactive species. This heightened electrophilicity of the carboxyl component compensates for the reduced nucleophilicity of the FAA's amine, thereby satisfying the kinetic requirements for an efficient amide bond formation.

Optimizing Reaction Conditions: Time and Energy

Beyond reagent choice, adjusting the physical parameters of the synthesis is critical.

-

Extended Coupling Times: For the incorporation of the FAA and the subsequent amino acid, doubling the standard coupling time is a robust strategy. A "double coupling" protocol, where the coupling step is performed twice with fresh reagents, is highly effective for ensuring the reaction goes to completion.

-

Microwave-Assisted SPPS (MW-SPPS): The use of microwave energy is a game-changer for synthesizing difficult sequences, including those with FAAs.[8][9] Microwave irradiation rapidly and uniformly heats the reaction, accelerating chemical reactions and helping to disrupt peptide chain aggregation that can hinder reactivity.[10][11] This allows for difficult couplings to be completed in minutes rather than hours, significantly improving throughput and purity.[8][10]

Figure 2. A representative workflow for a microwave-assisted coupling cycle, which dramatically enhances the efficiency of FAA incorporation.

Validated Protocols for Automated Synthesis

The following protocols are designed for a standard automated peptide synthesizer and utilize the principles discussed above. They are based on the Fmoc/tBu strategy.[12][13]

Protocol 1: Automated Synthesis of a Model Fluorinated Peptide

This protocol outlines the synthesis of a generic peptide amide containing a fluorinated residue (F-AA) on a Rink Amide resin.

-

Resin: Rink Amide Resin (e.g., 0.5 mmol/g substitution).

-

Reagents:

-

Fmoc-Amino Acids: 0.2 M in DMF.

-

Activator (HATU): 0.5 M in DMF.

-

Base (DIPEA or Collidine): 2 M in NMP.

-

Deprotection Solution: 20% Piperidine in DMF.

-

-

Synthesizer Program:

| Step | Action | Reagent / Condition | Duration / Repeats | Target | Notes |

| 1 | Swell Resin | DMF | 30 min | Resin | Essential for optimal reactivity. |

| 2 | Fmoc Deprotection | 20% Piperidine/DMF | 2 x 5 min | Resin | Standard deprotection is usually sufficient.[3] |

| 3 | Wash | DMF | 5 x 1 min | Resin | Thoroughly remove piperidine. |

| 4 | Coupling (Standard AA) | Fmoc-AA (5 eq), HATU (4.8 eq), Base (10 eq) | 1 x 20 min | Resin | For all non-fluorinated residues. |

| 5 | Coupling (F-AA) | Fmoc-F-AA (5 eq), HATU (4.8 eq), Base (10 eq) | 2 x 30 min | Resin | Crucial Step: Double couple with extended time. |

| 6 | Coupling (AA after F-AA) | Fmoc-AA (5 eq), HATU (4.8 eq), Base (10 eq) | 2 x 20 min | Resin | The subsequent residue may also couple slowly. |

| 7 | Wash | DMF | 5 x 1 min | Resin | Remove excess reagents. |

| 8 | Final Deprotection | 20% Piperidine/DMF | 2 x 5 min | Resin | Remove final Fmoc group. |

| 9 | Final Wash | DMF, then DCM | 5x DMF, 3x DCM | Resin | Prepare resin for cleavage. |

Protocol 2: Peptide Cleavage from Resin and Side-Chain Deprotection

This procedure uses "Reagent K," a robust cocktail for cleaving peptides with sensitive residues.[14][15]

-

Preparation: After synthesis, dry the peptide-resin thoroughly under vacuum for at least 1 hour.

-

Cocktail Formulation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For 1 gram of resin, mix:

-

Trifluoroacetic Acid (TFA): 8.25 mL (82.5%)

-

Phenol: 0.5 g (5%)

-

Deionized Water: 0.5 mL (5%)

-

Thioanisole: 0.5 mL (5%)

-

1,2-Ethanedithiol (EDT): 0.25 mL (2.5%) Causality: TFA performs the cleavage, while the other components act as "scavengers" to quench highly reactive carbocations (e.g., t-butyl cations) released from the side-chain protecting groups, preventing them from causing unwanted side reactions with sensitive residues like Trp, Met, or Cys.[14][15]

-

-

Cleavage Reaction: Add the cocktail to the dried resin (approx. 10 mL per 0.1 mmol of peptide). Gently agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution slightly with a stream of nitrogen. Add the concentrated solution dropwise into a 50 mL conical tube filled with cold (–20°C) diethyl ether. A white precipitate (the crude peptide) should form.

-